molecular formula C₁₅H₁₆D₅NO₃ B1161994 Methyl Suberanilate-d5

Methyl Suberanilate-d5

Cat. No.: B1161994
M. Wt: 268.36
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl Suberanilate-d5 is a deuterated methyl ester derivative of suberanilic acid, where five hydrogen atoms are replaced with deuterium (D). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for mass spectrometry (MS) and gas chromatography (GC) applications. The deuterium substitution minimizes interference with non-deuterated analytes, improving quantification accuracy in complex matrices .

Properties

Molecular Formula

C₁₅H₁₆D₅NO₃

Molecular Weight

268.36

Synonyms

8-Oxo-8-(phenylamino)octanoic Acid Methyl Ester-d5; 

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Physical and Chemical Properties

The table below compares key properties of Methyl Suberanilate-d5 with structurally related methyl esters:

Property This compound Methyl Salicylate Methyl 2-Amino-5-Iodobenzoate Deuterated Methylamine Derivatives
Molecular Weight ~215–220 (estimated) 152.15 307.07 70–73 (e.g., Methylamine-d5DCl: 73.55)
Deuterium Content 5 D atoms (99 atom% D) None None 2–5 D atoms (99 atom% D)
Solubility Polar organic solvents Miscible in ethanol, ether Soluble in DMSO, methanol Highly water-soluble
Primary Applications Internal standard (MS/GC) VOC analysis Pharmaceutical intermediates Isotopic labeling in synthesis


Key Observations :

  • Deuterium Impact: The presence of deuterium in this compound increases molecular weight compared to non-deuterated analogs (e.g., methyl salicylate) and enhances stability in MS due to reduced metabolic interference .
  • Solubility : Unlike hydrophilic deuterated methylamines , this compound likely shares solubility traits with aromatic esters, favoring organic solvents.

Functional and Structural Comparisons

(a) vs. Non-Deuterated Methyl Esters

Methyl esters like methyl salicylate (Table 3 in ) and sandaracopimaric acid methyl ester (Figure 2 in ) lack isotopic labeling, limiting their use as internal standards. However, their natural abundance (e.g., in plant resins ) makes them valuable in ecological and industrial studies.

(b) vs. Halogenated Methyl Esters

Methyl 2-amino-5-iodobenzoate contains iodine, which introduces steric and electronic effects absent in Methyl Suberanilate-d4. The iodine atom enhances its reactivity in cross-coupling reactions, whereas deuterium in Suberanilate-d5 primarily serves analytical purposes.

(c) vs. Other Deuterated Esters

Deuterated amino acid standards (e.g., 5-hydroxyindoleacetic acid-d5 ) share isotopic purity (99 atom% D) with this compound. Both are critical for quantifying endogenous compounds in biological samples but differ in backbone structure (indole vs. suberanilic acid).

Challenges and Limitations

  • Cost: High purity deuterated reagents (e.g., Methylamine-d5DCl at ¥30,800/g ) suggest this compound is expensive compared to non-deuterated analogs.
  • Synthetic Complexity : Introducing deuterium requires specialized conditions, unlike halogenated esters (e.g., iodinated derivatives ).

Q & A

Q. How should researchers navigate contradictory findings between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer : Conduct translational pharmacokinetic-pharmacodynamic (PK-PD) modeling :
  • In Vitro-In Vivo Extrapolation (IVIVE) : Adjust for protein binding differences and clearance rates using tools like GastroPlus .
  • Validation : Compare modeled vs. observed efficacy endpoints (e.g., tumor growth inhibition) in xenograft models. Present concordance correlation coefficients (CCC) to quantify agreement .

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